GD1b Ganglioside sugar
Description
Overview of Gangliosides as Sialylated Glycosphingolipids in Biological Systems
Gangliosides are a class of complex lipids, specifically acidic glycosphingolipids, that are integral components of the outer leaflet of plasma membranes in vertebrate cells. nih.govjocs.jp Their structure consists of a hydrophobic ceramide lipid tail, which anchors the molecule within the cell membrane, and a hydrophilic oligosaccharide head group that extends into the extracellular space. mdpi.comwikipedia.org A defining characteristic of gangliosides is the presence of one or more sialic acid residues, typically N-acetylneuraminic acid (Neu5Ac), which confers a net negative charge at physiological pH. wikipedia.org
These molecules are not uniformly distributed throughout the body; they are particularly abundant in the nervous system, constituting a significant portion of the lipid content in neuronal membranes. jocs.jpmdpi.comnih.gov Within the cell membrane, gangliosides are often found concentrated in microdomains known as lipid rafts, alongside cholesterol and sphingomyelin. jocs.jpmdpi.com This localization is crucial for their function, as they participate in a variety of cellular processes, including cell-cell recognition, adhesion, and signal transduction. jocs.jpwikipedia.org The intricate carbohydrate structures of gangliosides act as specific recognition sites for a variety of extracellular molecules, including toxins and hormones. wikipedia.org
Classification and Structural Context of GD1b Ganglioside within the Ganglioside Family
The classification of gangliosides is based on the number of sialic acid residues they contain, denoted by the letters G (ganglioside), M (mono-), D (di-), T (tri-), and Q (quadri-). medlink.com GD1b belongs to the "b-series" of gangliosides, which are characterized by the presence of two sialic acid residues attached to the inner galactose residue of the core oligosaccharide chain. jocs.jp
The biosynthesis of GD1b occurs in the endoplasmic reticulum and Golgi apparatus through a series of sequential glycosylation reactions catalyzed by specific glycosyltransferases. nih.govmdpi.com The process begins with the synthesis of the precursor ganglioside GM3 from lactosylceramide (B164483). nih.gov Subsequent enzymatic steps lead to the formation of GD2, which is then converted to GD1b by the action of GD1b synthase (β-1,3-galactosyltransferase). mdpi.comnih.gov GD1b shares the same basic tetrasaccharide core as other major brain gangliosides like GM1, GD1a, and GT1b, but differs in the arrangement of its sialic acid residues. chemrxiv.org Specifically, in GD1b, the two sialic acid residues are linked to each other (a disialic acid motif) and then attached to the inner galactose of the oligosaccharide chain. asm.orgsemanticscholar.org This structural arrangement distinguishes it from its isomer, GD1a, where the two sialic acids are attached to different sugar residues. semanticscholar.orgchemrxiv.org
Historical Perspective of GD1b Ganglioside Research Development
The term "ganglioside" was first coined by the German scientist Ernst Klenk in 1942 following the isolation of these novel lipids from brain ganglion cells. wikipedia.org Early research focused on elucidating the structures and metabolic pathways of the major brain gangliosides. Over time, more than 60 different gangliosides have been identified, each with unique carbohydrate structures. wikipedia.org
Research into the specific roles of GD1b and other b-series gangliosides has evolved significantly. Initially, studies were largely descriptive, mapping their distribution in various tissues. It was established that while gangliosides like GM3 are more prevalent in extraneural tissues, GD1b, along with GM1, GD1a, and GT1b, are the predominant gangliosides in the adult mammalian brain. creative-diagnostics.comnih.gov
Subsequent research, particularly with the development of monoclonal antibodies specific to GD1b, allowed for more detailed investigations into its cellular and subcellular localization. nih.govuiowa.edu This led to the discovery of its association with specific cell types and structures within the nervous system. In recent decades, the focus has shifted towards understanding the functional significance of GD1b in both normal physiological processes and in the context of various diseases. This has been aided by the development of genetically engineered mouse models with altered ganglioside expression and advanced analytical techniques. mdpi.comnih.gov
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3) |
Origin of Product |
United States |
Molecular Biology and Metabolism of Gd1b Ganglioside
Biosynthesis of GD1b Ganglioside
The creation of GD1b is a stepwise process that occurs within the Golgi apparatus, building upon a ceramide backbone. unimi.itresearchgate.net This intricate pathway involves the sequential addition of sugar and sialic acid residues, orchestrated by a series of specific glycosyltransferases and sialyltransferases. plos.orgresearchgate.net The major gangliosides found in the brain, including GD1b, belong to the a- and b-series. plos.org
Precursor Substrates in GD1b Ganglioside Synthesis
The journey to GD1b begins with simpler gangliosides. The immediate precursor for the synthesis of GD1b is the ganglioside GD2. mdpi.comnih.gov The synthesis of gangliosides generally starts from lactosylceramide (B164483), which is converted to GM3, a precursor for most complex gangliosides. nih.govresearchgate.net From GM3, the pathway can diverge. The action of GD3 synthase on GM3 produces GD3. researchgate.net Subsequently, the addition of an N-acetylgalactosamine residue to GD3 by GM2/GD2 synthase yields GD2, setting the stage for the final step in GD1b formation. researchgate.net
The primary biosynthetic pathways for major brain gangliosides are illustrated below:
| Precursor | Product |
| Lactosylceramide | GM3 |
| GM3 | GD3 |
| GD3 | GD2 |
| GD2 | GD1b |
| GM2 | GM1 |
This table outlines the sequential conversion of precursor molecules leading to the synthesis of GD1b and the related ganglioside GM1.
Glycosyltransferase and Sialyltransferase Enzymes in GD1b Ganglioside Pathway
The synthesis of GD1b is critically dependent on the coordinated action of specific glycosyltransferases and sialyltransferases. These enzymes catalyze the addition of sugar and sialic acid moieties, respectively, to the growing glycolipid chain.
The pivotal enzyme in the formation of GD1b is GD1b synthase, also known as β-1,3-galactosyltransferase or Gal-T2. mdpi.comnih.gov This enzyme catalyzes the transfer of a galactose residue from UDP-galactose to the ganglioside GD2, resulting in the synthesis of GD1b. mdpi.comnih.govuniprot.org The same enzyme, demonstrating substrate promiscuity, is also responsible for the synthesis of GM1 from GM2 and GA1 from GA2. uniprot.orggenecards.org This enzyme is also referred to as GM1/GD1b synthase. plos.orgsemanticscholar.org
The gene encoding GD1b synthase (Gal-T2) is B3GALT4. plos.orggenecards.org This gene is a member of the beta-1,3-galactosyltransferase (beta3GalT) family. genecards.org The protein product of B3GALT4 is a type II membrane-bound glycoprotein (B1211001) that is involved in the biosynthesis of GM1, GD1b, and GA1 gangliosides. uniprot.orggenecards.org Studies have shown that decreased expression of the B3GALT4 gene is associated with reduced levels of GM1 and GD1b. plos.orgsemanticscholar.org For instance, in Parkinson's disease, a decrease in B3GALT4 expression in certain neurons has been linked to lower levels of these gangliosides. plos.orgresearchgate.net Similarly, downregulation of B3galt4 has been observed in cellular models of Huntington's disease. jneurosci.org
In mice, ST3Gal-II is the main enzyme for this terminal sialylation in the brain. nih.gov Mice lacking St3gal2 show a significant reduction in GD1a and GT1b, with a corresponding increase in their precursors, GM1 and GD1b. nih.govoup.com While ST3Gal-III can also contribute to this process, its role appears to be more prominent in the absence of ST3Gal-II. nih.gov Double knockout mice for both St3gal2 and St3gal3 exhibit a profound depletion of GD1a and GT1b. nih.govoup.comnih.gov
| Enzyme | Gene | Primary Substrates | Primary Products |
| GD1b Synthase (Gal-T2) | B3GALT4 | GD2, GM2, GA2 | GD1b , GM1, GA1 |
| ST3Gal-II | St3gal2 | GM1, GD1b | GD1a, GT1b |
| ST3Gal-III | St3gal3 | GM1, GD1b | GD1a, GT1b |
This interactive table summarizes the key enzymes involved in the latter stages of b-series ganglioside synthesis, their encoding genes, and their primary substrates and products.
Regulation of GD1b Ganglioside Biosynthesis
The biosynthesis of GD1b is a tightly regulated process, primarily controlled at the level of gene transcription of the involved glycosyltransferases. plos.org The relative activities of the various glycosyltransferases and sialyltransferases in the Golgi apparatus determine the final composition of gangliosides on the cell surface. nih.gov
Competition between enzymes for common substrates is a key regulatory mechanism. For example, the relative activities of GM2/GD2 synthase and GD3 synthase will influence the amount of GD2 available for conversion to GD1b. plos.orgresearchgate.net Furthermore, the expression of the B3GALT4 gene, which codes for GD1b synthase, is subject to developmental and cell-type-specific regulation. jneurosci.orgnih.gov For example, in the developing neural retina, the expression of Gal-T2 mRNA and its corresponding enzymatic activity show a distinct temporal pattern. nih.gov
Gene Expression Control of Biosynthetic Enzymes
The biosynthesis of GD1b is a sequential process occurring in the Golgi apparatus, catalyzed by a series of glycosyltransferases. unimi.itnih.gov The expression of the genes encoding these enzymes is a critical control point in determining the cellular levels of GD1b. The synthesis of the core glycan chain and subsequent sialylation are dependent on the transcriptional activity of specific glycosyltransferase genes.
Key enzymes and the genes that encode them in the GD1b biosynthetic pathway include:
Lactosylceramide synthase (B4GALT5/6): Catalyzes the formation of lactosylceramide, a precursor for most gangliosides.
GM3 synthase (ST3GAL5): Adds the first sialic acid to lactosylceramide to form GM3. creative-proteomics.compnas.org
GD3 synthase (ST8SIA1): Converts GM3 to GD3 by adding a second sialic acid. creative-proteomics.compnas.org
GM2/GD2 synthase (B4GALNT1): Adds N-acetylgalactosamine to GD3 to form GD2. creative-proteomics.compnas.org
GD1b/GM1 synthase (B3GALT4): Catalyzes the addition of galactose to GD2 to form GD1b. plos.orgresearchgate.net
The expression of these genes is developmentally regulated and can vary between different cell types. researchgate.net For instance, during brain development, there is a shift from the expression of simple gangliosides to more complex ones like GD1b, which is largely due to changes in the expression levels of these biosynthetic enzymes. researchgate.net Studies have shown that the expression of B3GALT4 and ST3GAL2 (which synthesizes GD1a from GM1) can be decreased in certain neurodegenerative diseases, leading to reduced levels of GD1b and other complex gangliosides. plos.org The transcriptional regulation of these genes can be influenced by various transcription factors and signaling pathways, allowing the cell to modulate its ganglioside profile in response to external stimuli and developmental cues. creative-proteomics.com For example, increased mRNA levels for ST3GAL5, B4GALNT1, ST8SIA1, and ST3GAL2 have been observed in certain cancer stem cells, leading to higher expression of corresponding gangliosides. pnas.orgnih.gov
Table 1: Key Enzymes in GD1b Biosynthesis and their Genes
| Enzyme | Gene | Function in GD1b Pathway |
|---|---|---|
| GM3 Synthase | ST3GAL5 | Initiates ganglioside synthesis by converting Lactosylceramide to GM3. creative-proteomics.compnas.org |
| GD3 Synthase | ST8SIA1 | Converts GM3 to GD3. creative-proteomics.compnas.org |
| GM2/GD2 Synthase | B4GALNT1 | Converts GD3 to GD2. creative-proteomics.compnas.org |
| GD1b Synthase | B3GALT4 | Converts GD2 to GD1b. plos.orgresearchgate.net |
Post-Translational Modifications in GD1b Ganglioside Production
The activity of the glycosyltransferases involved in GD1b synthesis is not only controlled at the level of gene expression but is also modulated by post-translational modifications (PTMs). creative-proteomics.comnih.gov These modifications, which occur after the enzyme has been synthesized, can affect its catalytic activity, stability, and localization within the Golgi apparatus. nih.govnih.gov
Key PTMs regulating these enzymes include:
Phosphorylation: Several sialyltransferases have their activities downregulated by protein kinase C (PKC) mediated phosphorylation. nih.gov This effect can be reversed by membrane-bound phosphatases. nih.gov Conversely, the activity of N-acetylgalactosaminyltransferase can be increased by protein kinase A (PKA). nih.gov Phosphorylation can also influence the intracellular processing and movement of these enzymes. nih.gov
S-acylation: Glycosyltransferases involved in ganglioside synthesis, such as ST3Gal-V, ST8Sia-I, and β4GalNAcT-I, undergo S-acylation (palmitoylation) at conserved cysteine residues. portlandpress.com This modification, which involves the attachment of a fatty acid, occurs in the Golgi complex or endoplasmic reticulum. portlandpress.com S-acylation may be involved in the formation of enzyme homodimers through disulfide bonds, potentially regulating enzyme activity. portlandpress.com
N-glycosylation: Like many proteins that traverse the secretory pathway, glycosyltransferases themselves are often N-glycosylated. portlandpress.comresearchgate.net This modification is crucial for their correct folding, stability, and proper localization within the Golgi apparatus. portlandpress.com
Complex Formation and Localization: The precise localization of glycosyltransferases within the sub-compartments of the Golgi (cis, medial, trans) is critical for the orderly synthesis of gangliosides. nih.govbiologists.com This segregation is partly achieved through the formation of multienzyme complexes. mdpi.com The Golgi phosphoprotein 3 (GOLPH3) has been shown to physically associate with ganglioside glycosyltransferases and regulate their localization and the formation of these complexes, thereby influencing the final ganglioside profile on the cell surface. mdpi.combiorxiv.org
These PTMs provide a dynamic layer of control, allowing cells to rapidly fine-tune the production of GD1b and other gangliosides in response to changing physiological needs without altering gene expression.
Catabolism and Degradation of GD1b Ganglioside
The breakdown of GD1b is a highly regulated, stepwise process that primarily occurs within the lysosomes. unimi.it This catabolic pathway involves a series of specific lysosomal hydrolases that sequentially remove sugar and sialic acid residues.
Stepwise Glycan-Specific Exoglycosidases in GD1b Ganglioside Hydrolysis
The degradation of the glycan portion of GD1b is carried out by a series of exoglycosidases, each specific for a particular sugar residue and its linkage. mdpi.com The process begins at the non-reducing end of the sugar chain. mdpi.com For GD1b, the first step is the removal of the terminal α2-8 linked sialic acid residue. researchgate.netresearchgate.net This is followed by the removal of the terminal N-acetylgalactosamine and galactose residues.
Role of Sialidases (e.g., Sialidase-3) in GD1b Ganglioside Remodeling
Sialidases, also known as neuraminidases, are the enzymes responsible for cleaving sialic acid residues from gangliosides. oup.comnih.gov There are four known mammalian sialidases (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular localizations and substrate specificities. oup.com
Sialidase-3 (NEU3) is a plasma membrane-associated sialidase that shows a preference for ganglioside substrates. oup.comnih.gov It can hydrolyze the α2-8 linked sialic acid from GD1b, converting it to GM1. researchgate.netresearchgate.netoup.comuniprot.org NEU3 is also capable of cleaving the α2-3 linked sialic acid from other gangliosides like GD1a. researchgate.netnih.gov The activity of NEU3 is crucial for remodeling the ganglioside composition of the cell surface, thereby modulating cellular processes like cell adhesion, proliferation, and differentiation. nih.gov While NEU1 is primarily lysosomal and acts on a broad range of substrates, it does not readily hydrolyze gangliosides. oup.com NEU4 also has activity towards gangliosides and can hydrolyze α2-8 linked sialosyl residues. researchgate.netresearchgate.net
Beta-Hexosaminidase A Activity in GD1b Ganglioside Breakdown
After the initial desialylation steps, the resulting ganglioside, GM2, is further degraded by Beta-Hexosaminidase A (Hex A). nih.govnih.gov Hex A is a lysosomal enzyme that catalyzes the hydrolysis of the terminal N-acetylgalactosamine (GalNAc) residue from GM2, converting it to GM3. nih.govmdpi.com
The activity of Hex A on the membrane-bound GM2 is critically dependent on a small glycoprotein called the GM2 activator protein (GM2AP). nih.govresearchgate.netuniprot.org GM2AP acts as a lipid transfer protein, extracting GM2 from the lysosomal membrane and presenting it to the water-soluble Hex A enzyme for cleavage. researchgate.netuniprot.org A deficiency in either the α-subunit of Hex A (as in Tay-Sachs disease) or the GM2AP (as in the AB variant of GM2 gangliosidosis) leads to the lysosomal accumulation of GM2 ganglioside, causing severe neurodegenerative disorders. nih.govresearchgate.net Although GD1b itself is not a direct substrate for Hex A, its degradation pathway converges on GM2, making Hex A activity essential for its complete catabolism.
Lysosomal Degradation Pathways of GD1b Ganglioside
The complete lysosomal degradation of GD1b is a multi-step pathway that relies on the coordinated action of several enzymes and activator proteins. unimi.itnih.gov
The pathway proceeds as follows:
Endocytosis: GD1b from the plasma membrane is internalized through endocytosis and delivered to the endo-lysosomal compartment. unimi.itmdpi.com
Desialylation: A sialidase, such as the plasma membrane-associated NEU3 or a lysosomal sialidase, removes the terminal α2-8 linked sialic acid from GD1b to yield GM1. researchgate.netoup.comuniprot.org The other sialic acid on the internal galactose is also removed by a sialidase. The degradation of complex gangliosides like GD1b often converges to form GM1 as a common intermediate. mdpi.com
Hydrolysis to GM2: The resulting GM1 is then acted upon by a β-galactosidase, which removes the terminal galactose residue to produce GM2. This step requires the assistance of a sphingolipid activator protein, either the GM2 activator or Saposin-B. nih.gov
Hydrolysis to GM3: GM2 is then hydrolyzed by β-hexosaminidase A, with the essential help of the GM2 activator protein, to remove the N-acetylgalactosamine residue, yielding GM3. nih.govnih.gov
Final Steps: GM3 is further degraded by a sialidase to lactosylceramide. Lactosylceramide is then broken down into glucosylceramide and finally into ceramide and its constituent parts (sphingosine and a fatty acid) by the actions of β-galactosidase and glucocerebrosidase, respectively. nih.gov
Defects in any of the enzymes or activator proteins in this pathway can lead to the accumulation of specific ganglioside intermediates, resulting in a class of lysosomal storage diseases known as gangliosidoses. mdpi.comresearchgate.net
Table 2: Key Enzymes and Cofactors in GD1b Catabolism
| Enzyme/Cofactor | Gene | Function in GD1b Degradation Pathway |
|---|---|---|
| Sialidase-3 (NEU3) | NEU3 | Removes sialic acid residues from GD1b and other gangliosides at the plasma membrane. oup.comnih.govuniprot.org |
| Beta-Hexosaminidase A | HEXA | Removes N-acetylgalactosamine from GM2 (a GD1b degradation intermediate). nih.govnih.gov |
| GM2 Activator Protein | GM2A | Essential cofactor that presents GM2 to Beta-Hexosaminidase A for degradation. researchgate.netuniprot.org |
| Beta-Galactosidase | GLB1 | Removes galactose residues during the breakdown of GM1 to GM2. mdpi.com |
| Saposin B | PSAP | Activator protein that can assist in the degradation of various glycosphingolipids. nih.gov |
Cellular and Molecular Functions of Gd1b Ganglioside
Role in Membrane Organization and Dynamics
GD1b plays a crucial role in the structural and dynamic properties of the cell membrane, contributing to the formation and function of specialized membrane microdomains.
Contribution to Lipid Raft Architecture and Function
Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched microdomains that serve as platforms for signal transduction. researchgate.netnih.gov Gangliosides, including GD1b, are essential for the structural integrity and function of these domains. mdpi.com The rigid nature of the ceramide portion of gangliosides, combined with the ability of sphingolipids to associate with cholesterol, is a driving force in the assembly of lipid rafts. researchgate.net
Studies have shown that α-galactosyl derivatives of GD1b are critical for the proper organization of lipid rafts in mast cells. In cell lines deficient in these gangliosides, lipid rafts were found to be disorganized. ibict.br Furthermore, research on different brain gangliosides, including GD1b, has revealed their differential distribution within lipid rafts. While a significant portion of GD1b is found within these domains, a notable amount also resides outside of them, suggesting a complex regulation of its localization and function. nih.gov The specific ceramide structure of a ganglioside may also influence its association with lipid rafts. molbiolcell.org The function of GD1b within these rafts is linked to its ability to modulate the activity of various membrane proteins and receptors involved in cell signaling.
Involvement in Glycosynaptic Microdomain Formation
Glycosynaptic microdomains are specialized regions on the cell surface where glycosphingolipids, including gangliosides, cluster with signal transducers, adhesion molecules, and growth factor receptors to mediate cell adhesion and signaling. nih.gov These domains are considered functionally distinct from lipid rafts. acs.org
A notable example of GD1b's involvement in these microdomains is the formation of a complex with another ganglioside, GD1a. This GD1a/GD1b complex is associated with an unusual immunogenicity observed in Guillain-Barré Syndrome, where antibodies are generated against this complex rather than the individual gangliosides. nih.gov This highlights a specific functional interaction involving GD1b within a glycosynaptic microdomain. The formation of these microdomains is crucial for mediating carbohydrate-dependent cell adhesion and signaling processes. nih.gov
Influence on Membrane Fluidity and Biophysical Properties
The presence of gangliosides in the plasma membrane significantly influences its biophysical properties, including fluidity and curvature. oup.com Due to their large oligosaccharide headgroups, gangliosides occupy a considerable surface area, which can induce positive membrane curvature. oup.comunimi.it
Studies have demonstrated that gangliosides, even at low concentrations, can reduce membrane fluidity and the mobility of hydrocarbon chains within the lipid bilayer. researchgate.net This effect is attributed to lateral cooperative interactions between ganglioside molecules, leading to the formation of clusters. researchgate.net Specifically, the incorporation of GD1b into membranes has been shown to decrease membrane rigidity. researchgate.net The conversion of GD1b to its lactone form, GD1b-lactone, alters its geometry, making it more similar to GD1a and suggesting that this conversion could be a mechanism for reorganizing the membrane. unimi.it
Modulation of Cell Signaling Pathways
GD1b is an important modulator of various cell signaling pathways, primarily through its interactions with receptor tyrosine kinases and its regulation of ion channel function.
Interaction with Receptor Tyrosine Kinases and Signal Transduction Activation
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. mdpi.com Gangliosides are known to regulate RTK signaling within glycolipid-enriched microdomains. mdpi.com
Disialogangliosides, a category that includes GD1b, have been shown to generally activate RTK-mediated signal transduction. researchgate.net For instance, in the absence of nerve growth factor (NGF), both GD1b and GT1b can interact with the TrkA receptor, a member of the RTK family, leading to the positive regulation of malignant properties in neuronal cells. researchgate.net The interaction of gangliosides with RTKs can either inhibit or activate signaling depending on the specific ganglioside, the cell type, and the context. mdpi.com
Regulation of Ion Channel Function and Receptor Signaling
GD1b has been shown to play a direct role in regulating the function of specific ion channels, which in turn affects crucial cellular processes like apoptosis. researchgate.net
A significant finding is the inhibitory effect of GD1b on the voltage-dependent outward delayed rectifier potassium current (I(K)) in cultured hippocampal neurons. researchgate.net This inhibition was found to be specific to GD1b when compared to other gangliosides such as GM1, GM2, GM3, GD1a, GD3, and GT1b. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 15.2 μM. researchgate.net This modulation of the I(K) current by GD1b was linked to the suppression of apoptosis in these neurons. researchgate.net Furthermore, GD1b is involved in the modulation of spinal and trigeminal nociception, contributing to the functional organization of membrane lipid rafts where nociceptive ion channels are located. mdpi.com
Table 1: Research Findings on the
| Function Category | Specific Role of GD1b | Key Findings | References |
|---|---|---|---|
| Membrane Organization | Contribution to Lipid Raft Architecture | Essential for the correct assembly of lipid rafts in mast cells. | ibict.br |
| Involvement in Glycosynaptic Microdomains | Forms a complex with GD1a (GD1a/GD1b), which is immunogenic in Guillain-Barré Syndrome. | nih.gov | |
| Influence on Membrane Fluidity | Decreases membrane rigidity. | researchgate.net | |
| Cell Signaling | Interaction with Receptor Tyrosine Kinases | Activates TrkA receptor signaling in the absence of NGF. | researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| GD1b Ganglioside |
| Cholesterol |
| GD1a Ganglioside |
| GM1 Ganglioside |
| GM2 Ganglioside |
| GM3 Ganglioside |
| GD3 Ganglioside |
| GT1b Ganglioside |
| GD1b-lactone |
Influence on Neuronal Calcium Homeostasis
Furthermore, GD1b, in conjunction with GD3 and GT1b, is implicated in dendritogenesis through the modulation of the calmodulin kinase II (CaM-KII) pathway, a calcium-dependent signaling cascade. researchgate.net This suggests that GD1b's influence on calcium homeostasis is a key mechanism through which it supports the morphological development of neurons. researchgate.net The regulation of intracellular calcium levels is a complex process, and gangliosides like GD1b are integral components of the molecular machinery that governs it.
Modulation of Protein Kinase Activities
GD1b ganglioside has been demonstrated to modulate the activities of various protein kinases, which are crucial enzymes in cellular signal transduction pathways. unimi.itadipogen.com One of the key kinases influenced by GD1b is Protein Kinase C (PKC). unimi.itresearchgate.net The interplay between GD1b and its lactone form, GD1b-lactone, appears to be a regulatory switch for PKC-mediated protein phosphorylation. unimi.it The formation of GD1b-lactone is facilitated by an acidic microenvironment at the cell surface, which can be generated by the Na+/H+ pump activated by PKC. researchgate.net This creates a feedback loop where PKC activity can influence the local concentration of GD1b-lactone, which in turn modulates PKC-dependent phosphorylation. researchgate.netunimi.it
Additionally, GD1b, along with GT1b and GQ1b, has been shown to suppress the phytohemagglutinin (PHA)-induced activation of Protein Kinase A (PKA) in human T cells. aai.org This suppression is linked to the inhibition of adenylate cyclase activity, leading to reduced intracellular cAMP levels. aai.org While GD1b itself can directly interact with and modulate the activity of several plasma membrane-associated protein kinases, its lactonized form, GD1b-lactone, exhibits reduced or no such modulatory effects. unimi.it This differential activity underscores the importance of the conformational state of the ganglioside in its biological function.
Table 1: Influence of GD1b on Protein Kinase Activities
| Protein Kinase | Effect of GD1b | Associated Cellular Process |
| Protein Kinase C (PKC) | Modulates PKC-mediated protein phosphorylation in opposition to GD1b-lactone. unimi.it | Signal transduction, membrane reorganization. unimi.it |
| Protein Kinase A (PKA) | Suppresses PHA-induced activation in human T cells. aai.org | Immune response, cAMP signaling. aai.org |
GD1b Ganglioside in Developmental Processes
The expression of GD1b ganglioside undergoes significant changes during the development of the nervous system, highlighting its importance in this process. mdpi.comnih.gov In the early embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. mdpi.comnih.govnih.gov As the brain matures, there is a shift towards the synthesis of more complex gangliosides, with GD1b, along with GM1, GD1a, and GT1b, becoming the dominant species in the adult brain, constituting up to 90% of the total gangliosides. mdpi.comnih.govmdpi.com
This developmental shift in ganglioside composition is tightly regulated and correlates with key neurodevelopmental events such as neuronal differentiation, neuritogenesis, and synapse formation. nih.govnih.gov For instance, the synthesis of complex brain-type gangliosides, including GD1b, from GD3 is associated with the terminal differentiation of neural stem cells. nih.gov In vitro studies have shown that the levels of GD1b and other complex gangliosides increase dramatically during axonogenesis in cultured hippocampal neurons. mdpi.com
The critical role of GD1b in development is further evidenced by studies on genetically modified mice. Animals lacking the ability to synthesize complex gangliosides, including GD1b, display significant structural and functional defects in the nervous system, such as altered neural development and neuronal degeneration. mdpi.com This demonstrates that the programmed expression of GD1b is essential for the proper formation and maturation of the nervous system.
Neurodevelopmental Contributions in Brain Development
The presence of complex gangliosides, including GD1b, is essential for the proper maturation and maintenance of the central nervous system. nih.gov Studies using genetically engineered mice have demonstrated that the absence of these complex gangliosides leads to significant developmental defects and neural degeneration. nih.govmdpi.com While simpler gangliosides are prevalent in the embryonic brain, the subsequent upregulation of complex gangliosides like GD1b coincides with critical periods of neuronal differentiation, axonogenesis, and synaptogenesis. nih.govmdpi.com In adult brains, GD1b is found in abundance in both gray and white matter. mdpi.com The dynamic changes in GD1b expression throughout neurodevelopmental milestones underscore its importance in the intricate processes of building a functional nervous system. nih.govbiopolymers.org.ua
Influence on Axonogenesis and Dendrite Arborization
The formation of axons and the branching of dendrites are fundamental steps in establishing neural circuits. Evidence suggests that complex gangliosides play a regulatory role in these events. nih.gov In vitro studies have shown that during axonogenesis in cultured hippocampal neurons, there is a significant increase in complex gangliosides, including GD1b. nih.gov Furthermore, b-series gangliosides like GD1b, along with GD3 and GT1b, have been linked to dendritogenesis through the modulation of the calmodulin kinase II (CaM-KII) pathway in primary cultured neurons. researchgate.net This suggests that GD1b is actively involved in the molecular mechanisms that shape the intricate morphology of neurons. The process of building specialized membranes for axonal protrusion and dendritic arborization may rely on the specific properties of gangliosides like GD1b. unimi.it
Immunomodulatory Roles of GD1b Ganglioside
Beyond its critical functions in the nervous system, GD1b also exhibits immunomodulatory properties, influencing the behavior and function of immune cells, particularly T cells.
Modulation of T Cell Cytokine Production
GD1b has been shown to modulate the production of cytokines by T cells, which are key signaling molecules that orchestrate the immune response. aai.orgnih.gov Specifically, GD1b can influence the balance between different subsets of T helper (Th) cells, such as Th1 and Th2 cells, by altering their cytokine secretion profiles. aai.org
Research has demonstrated that GD1b, along with other complex gangliosides like GT1b and GQ1b, selectively enhances the production of Th1 cytokines, namely Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in phytohemagglutinin (PHA)-stimulated human T cells. aai.orgnih.gov This enhancement is dose-dependent and can be significant, with studies showing up to a four-fold increase in IL-2 secretion and a three- to four-fold increase in IFN-γ secretion at a concentration of 100 nM. aai.orgnih.gov The proposed mechanism for this effect is the inhibition of adenylate cyclase activity, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. aai.orgnih.govcaymanchem.com Since cAMP is known to suppress the production of Th1 cytokines, the reduction of cAMP by GD1b effectively removes this inhibitory brake, leading to enhanced IL-2 and IFN-γ production. aai.org
Table 1: Effect of GD1b on Th1 Cytokine Production in PHA-Stimulated Human T Cells
| Cytokine | Fold Enhancement (at 100 nM GD1b) |
|---|---|
| Interleukin-2 (IL-2) | ~4-fold |
| Interferon-gamma (IFN-γ) | 3- to 4-fold |
Data sourced from studies on phytohemagglutinin (PHA)-stimulated human T cells. aai.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Cyclic AMP (cAMP) |
| GD1a Ganglioside |
| GD1b Ganglioside |
| GD3 Ganglioside |
| GM1 Ganglioside |
| GM3 Ganglioside |
| GQ1b Ganglioside |
| GT1b Ganglioside |
| Interferon-gamma (IFN-γ) |
| Interleukin-2 (IL-2) |
Regulation of Adenylate Cyclase Activity in T Cells
The mechanism behind GD1b's immunomodulatory effects involves the regulation of key signaling pathways within T cells. aai.org Specifically, GD1b has been shown to suppress the activity of adenylate cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). aai.orgoup.com In PHA-stimulated T cells, GD1b was found to inhibit the increase in intracellular cAMP levels. aai.org Since cAMP is a critical second messenger that influences T-cell activation and cytokine production, its reduction by GD1b is a key step in altering the immune response. aai.org The suppression of adenylate cyclase activity by GD1b is believed to be the upstream event leading to the observed decrease in Th2 cytokine production. aai.orgnih.govcaymanchem.com
Effects on Immune Cell Proliferation (e.g., Splenocytes)
GD1b ganglioside has also been shown to exert inhibitory effects on the proliferation of immune cells. tandfonline.comnih.gov Studies have reported that GD1b, along with other gangliosides like GM1 and GD1a, inhibited the lipopolysaccharide (LPS)-induced proliferation of murine splenocytes. tandfonline.com In human T cells stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) plus either IL-2 or IL-4, GD1b demonstrated potent inhibitory actions on proliferation. nih.gov This suggests that GD1b can act as a negative regulator of immune cell expansion, potentially limiting the extent of an inflammatory response.
GD1b Ganglioside in Apoptosis Regulation
Beyond its immunomodulatory roles, GD1b ganglioside is also involved in the fundamental process of programmed cell death, or apoptosis.
Caspase Pathway Activation in GD1b-Induced Apoptosis
GD1b has been demonstrated to induce apoptosis in certain cancer cell lines through the activation of the caspase cascade. mdpi.comnih.govnih.gov In studies on human breast cancer cells (MCF-7 and SKBR3), treatment with GD1b led to the activation of initiator caspase-8 and executioner caspases like caspase-7 and caspase-3. mdpi.comfrontiersin.org The activation of these caspases subsequently leads to the cleavage of downstream targets such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comresearchgate.net Interestingly, this caspase activation appears to occur without the involvement of mitochondria-mediated apoptosis molecules like Bax and Bcl-2. mdpi.comnih.gov The induction of apoptosis can be blocked by a general caspase inhibitor, confirming the central role of this pathway. mdpi.comresearchgate.net
Table 2: Key Molecules in GD1b-Induced Apoptosis
| Molecule | Role in Apoptosis | Effect of GD1b |
| Caspase-8 | Initiator Caspase | Activated mdpi.comnih.gov |
| Caspase-7 | Executioner Caspase | Activated mdpi.comnih.gov |
| Caspase-3 | Executioner Caspase | Activated nih.govfrontiersin.org |
| PARP | Caspase Substrate | Cleaved mdpi.comresearchgate.net |
| Bax/Bcl-2 | Mitochondrial Pathway | No change in expression mdpi.comnih.gov |
This table outlines the key molecular players involved in the caspase-dependent apoptotic pathway initiated by GD1b in certain cancer cells.
Specificity of Apoptosis Induction by GD1b Ganglioside
The pro-apoptotic effect of GD1b is not a generalized phenomenon of all gangliosides but exhibits a notable degree of specificity. mdpi.comnih.gov In studies on human breast cancer cells, GD1b specifically induced apoptosis, whereas other gangliosides did not produce the same effect. mdpi.comnih.gov Similarly, in hippocampal neurons, GD1b was effective in inhibiting the voltage-dependent outward delayed rectifier current (I(K)), an effect not shared by several other gangliosides including GM1, GM2, GM3, GD1a, GD3, or GT1b. nih.gov This specificity suggests that the interaction of GD1b with cellular components to trigger apoptosis is a highly regulated and structurally dependent process. mdpi.comnih.gov
Gd1b Ganglioside in Biological Systems and Tissue Distribution
Distribution Patterns in the Nervous System
Regional Expression in Brain Structures
GD1b is one of the four major gangliosides that constitute over 90% of the total ganglioside mass in the adult mammalian brain, alongside GM1, GD1a, and GT1b. nih.govnih.govfrontiersin.org Its presence is widespread throughout the central nervous system (CNS). plos.orgnih.gov Studies in adult mice have demonstrated that GD1b is abundantly expressed throughout the brain. nih.gov In the adult human brain, there is a noted increase in GD1b with age, contrasting with a decrease in GM1 and GD1a between the ages of 20 and 70. mdpi.com
Immunohistochemical studies in the adult mouse brain reveal that GD1b is widely and abundantly expressed in both gray and white matter. plos.orgnih.govnih.gov This is in contrast to other major gangliosides like GM1, which is predominantly found in white matter, and GD1a, which shows more specific localization to certain nuclei and tracts. plos.orgnih.gov The broad distribution of GD1b across both gray and white matter suggests its involvement in a wide range of neural functions. plos.org In the spinal cord, GD1b is also expressed in both the gray and white matter. nih.govplos.orgresearchgate.net
Detailed analysis of the mouse brain shows strong expression of GD1b in various structures, including the olfactory bulbs, neocortex, basal ganglia, amygdaloid nuclear complex, septal regions, thalamic nuclei, hypothalamic nuclei, and the hippocampal formation. nih.gov
Hippocampus: In the hippocampus, GD1b shows moderate expression in the granule cells of the dentate gyrus and weak expression in the pyramidal cells of the CA1 and CA3 fields. plos.org
Cortex: Strong expression of GD1b is observed in all fields and layers of the cerebral cortex. nih.gov
Brainstem: GD1b is present in most nuclei of the brainstem and in the white matter tracts. plos.orgnih.gov For instance, it is found in the substantia nigra. plos.org
GD1b is expressed in both the white and gray matter of the mouse spinal cord, as observed in cervical, thoracic, and lumbar sections. plos.orgresearchgate.net This widespread distribution within the spinal cord suggests its importance in both ascending and descending tracts as well as in local spinal circuitry. nih.gov A monoclonal antibody specific to GD1b has been shown to intensely immunostain motoneurons in the spinal cord. capes.gov.br
Cell-Specific Expression in Neuronal and Glial Cells
The distribution of GD1b extends to specific cell types within the nervous system, including both neurons and glial cells.
In the adult human brain, double immunofluorescence studies have shown that GD1b is preferentially expressed on GFAP-positive astrocytes in the white matter. nih.govresearchgate.net In the gray matter of the human brain, however, GD1b was not detected on neuronal cells, where only GM1 and GD2 were found. nih.govresearchgate.net
In contrast, studies in the rat central nervous system using a GD1b-specific monoclonal antibody revealed intense immunostaining of the perikaryon and processes of motoneurons in cranial motor nuclei and the spinal cord. capes.gov.br Spinal and trigeminal ganglion cells were also found to be immunopositive for GD1b. capes.gov.br This suggests that GD1b is a significant component of certain neuronal populations.
Distribution in Peripheral Nerve Structures
GD1b exhibits a specific distribution pattern within the peripheral nervous system (PNS), where it is found in distinct components of nerve fibers.
Paranodal Myelin Loops
Research has shown that GD1b is localized in the paranodal myelin of human peripheral nerves. nih.gov The paranodal regions are critical for the proper function of myelinated axons, forming a seal at the edges of the nodes of Ranvier where action potentials are generated. nih.gov Antibodies against GD1b have been observed to immunostain the paranodal myelin of both ventral and dorsal roots in human nerve tissue. nih.gov This localization suggests a role for GD1b in maintaining the structural integrity and function of the paranodal junctions. frontiersin.orgoup.com In fact, gangliosides, in general, are considered essential for the organization of nodes and paranodes and for the correct positioning of adhesion molecules like neurofascin-155 and contactin/caspr1. frontiersin.org
Dorsal Root Ganglion Neurons
GD1b is prominently expressed on dorsal root ganglion (DRG) neurons. nih.govmedlink.com Immunohistochemical studies using antibodies specific to GD1b have demonstrated preferential staining of large DRG neurons. oup.comnih.gov This specific localization is significant as anti-GD1b antibodies are associated with sensory ataxic neuropathies. oup.comnih.gov The presence of GD1b on these sensory neurons suggests they can be a direct target for antibody-mediated injury, which is thought to contribute to the pathology of these conditions. medlink.com Studies in animal models have shown that immunization with GD1b can induce a sensory ataxic phenotype characterized by the degeneration of large sensory neurons. oup.com Furthermore, it has been observed that serum from patients with certain ataxic neuropathies binds to DRG neurons. medlink.com The high expression of GD1b on DRG neurons makes them susceptible to such autoimmune attacks. jci.org
Temporal Changes in GD1b Ganglioside Expression
The expression of GD1b is not static throughout an organism's life but undergoes significant changes during development and aging.
Developmental Regulation of GD1b Ganglioside Levels
During brain development, there is a dynamic shift in the composition of gangliosides. In the early embryonic stages of vertebrates, the brain is dominated by simpler gangliosides like GM3 and GD3. frontiersin.orgnih.govnih.gov As development progresses, the expression of these simpler forms decreases, while more complex gangliosides, including GM1, GD1a, GD1b, and GT1b, become predominant. frontiersin.orgnih.govnih.gov These four complex gangliosides constitute over 90% of the total ganglioside mass in the adult brain. nih.govresearchgate.net
Age-Related Alterations in GD1b Ganglioside Composition
The composition of brain gangliosides continues to change with aging. In the human brain, studies have revealed region-specific alterations in ganglioside levels. For instance, in the frontal cortex, there is a more significant decrease in GD1a and GM1 compared to GT1b and GD1b during aging. nih.govehu.eus Conversely, another study on adult human brains from 20 to 70 years of age reported an increase in GD1b, alongside GM3 and GD3, with a concurrent decrease in GM1 and GD1a. mdpi.com
In the cerebellar cortex, both GD1b and GT1b fractions have been observed to decrease with age. nih.govehu.eus Similarly, in aged mice, a decrease in GD1b, along with GD1a and GT1b, has been reported compared to younger animals. frontiersin.orgnih.gov This decline in complex gangliosides in mice was accompanied by an increase in their precursors, suggesting a potential block in their biosynthesis during aging. frontiersin.org
Table 1: Age-Related Changes in GD1b and Other Gangliosides in Different Brain Regions
| Brain Region | GD1b Change with Age | Other Ganglioside Changes with Age | Species |
| Human Frontal Cortex | Less decrease than GD1a/GM1 | Decrease in GD1a and GM1 | Human |
| Human Frontal Cortex | Increase | Decrease in GM1 and GD1a; Increase in GM3 and GD3 | Human |
| Human Cerebellar Cortex | Decrease | Decrease in GT1b | Human |
| Mouse Brain | Decrease | Decrease in GD1a and GT1b; Increase in GM1 | Mouse |
Future Directions and Concluding Remarks
The research on GD1b ganglioside has significantly advanced our understanding of its diverse roles in health and disease. Future research will likely focus on several key areas. Elucidating the precise molecular mechanisms by which GD1b modulates signaling pathways in the nervous system and the immune system will be crucial. Further investigation into the therapeutic potential of targeting GD1b in cancer and neurological disorders holds significant promise. The continued development and application of advanced analytical techniques will be essential for a more comprehensive understanding of the complex biology of GD1b and other gangliosides.
Advanced Research Methodologies for Gd1b Ganglioside Analysis
Spectrometric Techniques for GD1b Ganglioside Analysis
Mass spectrometry-based approaches are pivotal in the structural characterization and quantification of GD1b gangliosides. These techniques provide detailed molecular information, allowing for the fine discrimination of isomeric forms and their distribution in tissues.
Liquid Chromatography–Mass Spectrometry (LC-MS) for Isomeric Separation and Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and analysis of ganglioside isomers, which often exhibit subtle structural differences. The amphiphilic nature of gangliosides presents a challenge for their separation, but techniques like hydrophilic interaction liquid chromatography (HILIC) have proven effective.
One optimized LC-MS method utilized a ZIC-HILIC column to achieve the separation of GD1 isomers within a 25-minute runtime. nih.govnih.gov In this method, the elution order was confirmed, with GD1a eluting before GD1b. nih.govnih.gov Another study demonstrated the baseline separation of gangliosides, including the structural isomers GD1a and GD1b, using HILIC. doi.org Furthermore, an LC-MS/MS technique employing a phenyl-hexyl HPLC column has been developed for the systematic separation of gangliosides based on their sialic acid class and ceramide subclass. tandfonline.com
Key parameters for a successful LC-MS/MS analysis of gangliosides have been optimized as detailed in the table below.
Table 1: Optimized LC-MS/MS Parameters for Ganglioside Analysis
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu ExionLC |
| Mass Spectrometer | Shimadzu QQQ LCMS-8040 |
| Ion Source | Electrospray Ionization (ESI) |
| Nebulizer Gas Flow | 2.5 L/min |
| Drying Gas Flow | 12 L/min |
| Desolvation Line Temp. | 250 °C |
| Heat Block Temp. | 400 °C |
| Interface Voltage | 3.5 kV |
| Collision Gas | Argon |
| Collision Gas Pressure | 230 kPa |
Data from a study on a new LC-MS/MS technique for ganglioside separation. tandfonline.com
MALDI Imaging Mass Spectrometry (MALDI IMS) for Spatial Distribution Analysis
Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) is an invaluable technique for visualizing the spatial distribution of biomolecules, including gangliosides, directly in tissue sections without the need for labeling. researchgate.netresearchgate.net This method provides crucial insights into the localization of GD1b in various anatomical regions.
Research has shown that GD1a and GD1b are among the most abundant ganglioside species in the mammalian brain. tudelft.nl MALDI IMS studies have successfully mapped the distinct distributions of GD1a and GD1b isomers in rat brain and spinal cord tissues. acs.orgnih.gov For instance, in the rat hippocampus, these isomers exhibit unique spatial patterns. researchgate.net Similarly, the spatial arrangements of GD1a/b(d36:1) and GD1a/b(d38:1) have been detailed in the rat spinal cord, with findings consistent with previous immunohistochemistry studies. chemrxiv.org
Table 2: Spatial Distribution of GD1b Isomers in Rat Central Nervous System
| Tissue Region | GD1b Species | Observed Distribution |
|---|---|---|
| Rat Hippocampus | GD1(d36:1) and GD1(d38:1) | Unique spatial distributions of a- and b-series isomers. |
| Rat Spinal Cord | GD1b(d36:1) | Signal predominantly in the rexed laminae. |
| Rat Spinal Cord | GD1b(d38:1) | More pronounced in the gray matter. |
Findings from a study utilizing MALDI TIMS IMS. tudelft.nlchemrxiv.org
Trapped Ion Mobility Mass Spectrometry (TIMS) for Isomeric Differentiation
Trapped ion mobility spectrometry (TIMS), when integrated with mass spectrometry, offers an additional dimension of separation based on the size, shape, and charge of ions. This technique is particularly adept at differentiating between isomeric molecules like GD1a and GD1b that differ only in the position of a sialic acid residue. researchgate.netresearchgate.net
The combination of MALDI with TIMS IMS allows for the in situ investigation of isomeric lipid structures. chemrxiv.org Studies have demonstrated the gas-phase separation of GD1a and GD1b isomers in standard mixtures, total ganglioside extracts, and directly from thin tissue sections. researchgate.netacs.org It has been observed that the b-series isomers, such as GD1b, tend to have more compact structures, leading to their partial separation from the a-series isomers. researchgate.net
Table 3: TIMS Parameters for the Analysis of GD1a and GD1b Isomers
| Parameter | High Resolution Setting | Moderate Resolution Setting |
|---|---|---|
| Tramp Time (ms) | 1100 | 550 |
| 1/K0 (V•s/cm²) | 2.11 | 2.10 |
| Vramp (V) | 2.17 | 2.20 |
| Scan Rate (V/ms) | <0.01 | 0.04 |
Data from a study on MALDI TIMS IMS of disialoganglioside isomers. doi.org
Immunochemical and Biochemical Assays
Immunochemical and biochemical assays are fundamental for the detection of antibodies against GD1b gangliosides, which are often implicated in various autoimmune neuropathies. These assays are crucial for diagnostic and research purposes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
The enzyme-linked immunosorbent assay (ELISA) is a widely used method for detecting and quantifying antibodies against gangliosides in patient sera. nih.gov Anti-GD1b antibodies have been associated with sensory ataxic neuropathy syndrome. researchgate.net
The sensitivity and specificity of ELISA for detecting anti-ganglioside antibodies can vary. One study comparing ELISA with immunoblotting for the detection of anti-ganglioside IgG antibodies in children with Guillain-Barré Syndrome (GBS) reported specific values for each method.
Table 4: Comparison of ELISA and Immunoblotting for Anti-Ganglioside Antibody Detection in GBS
| Assay | Sensitivity | Specificity |
|---|---|---|
| ELISA | 32% | 97% |
| Immunoblotting | 56% | 100% |
Data from a study on children with Guillain-Barré Syndrome. researchgate.netsums.ac.ir
Immunodot Assays
Immunodot assays provide a qualitative or semi-quantitative method for the detection of antibodies to a panel of gangliosides, including GD1b. These assays are valuable for screening patient samples for the presence of anti-ganglioside antibodies.
A comparison of different commercial immunodot assays for detecting multiple anti-ganglioside autoantibodies in patients with well-characterized immune-mediated peripheral neuropathies highlighted variations in their sensitivity.
Table 5: Sensitivity of Commercial Immunodot Assays for Anti-Ganglioside Antibodies
| Test (Manufacturer) | IgG Sensitivity | IgM Sensitivity |
|---|---|---|
| T1 (GA) | 100% (15/15) | 100% (18/18) |
| T2 (Zentech) | 47% (7/15) | 55% (10/18) |
| T3 (Euroimmun) | 40% (6/15) | 44% (8/18) |
| T4 (Bühlmann) | 87% (13/15) | 72% (13/18) |
Data from a comparative study of commercial tests. The five immunodominant gangliosides on each test included GM1, GM2, GD1a, GD1b, and GQ1b. leangene-jo.com
Western Blotting for Enzyme Content Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of GD1b ganglioside analysis, this method is not typically used to detect the ganglioside itself, as gangliosides are glycolipids, not proteins, and their low molecular weight makes them difficult to separate and blot effectively using standard protein-based methods nih.gov.
Instead, Western blotting is instrumental in analyzing the expression levels of the enzymes responsible for GD1b synthesis. By quantifying these key enzymes, researchers can infer the cellular capacity for producing GD1b. For instance, the enzyme GM1a/GD1b synthase (encoded by the B3GALT4 gene) is a critical component in the biosynthesis pathway that converts GM2 and GD2 into GM1a and GD1b, respectively. Researchers have successfully used Western blotting with specific antibodies to detect and measure the expression of GM1a/GD1b synthase in cell lysates nih.gov. This approach allows for the investigation of how changes in enzyme content correlate with alterations in ganglioside expression and subsequent cellular behavior nih.gov.
High-Performance Thin-Layer Chromatography (HPTLC) for Composition Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and standard analytical tool for the separation and compositional analysis of ganglioside mixtures, including GD1b plos.orgnih.gov. It offers superior resolution and sensitivity compared to conventional Thin-Layer Chromatography (TLC) nih.gov. The technique separates individual gangliosides from a complex lipid extract based on their differential migration through a stationary phase (typically a silica gel plate) propelled by a mobile phase (a solvent mixture).
The process involves spotting the extracted lipid sample onto an HPTLC plate, which is then placed in a developing chamber with a specific solvent system. The choice of solvent is critical for achieving clear separation. Common solvent systems for ganglioside analysis often consist of chloroform, methanol, and an aqueous salt solution, such as calcium chloride plos.orgresearchgate.net. The precise ratio of these components determines the polarity of the mobile phase and thus the migration rate of the gangliosides plos.org.
| Solvent System Component | Typical Ratio (v/v/v) | Purpose |
| Chloroform | 60 | Non-polar component |
| Methanol | 40 | Polar component |
| 0.2% aqueous CaCl₂ | 9 | Modifies silica gel activity and improves separation |
This interactive table shows a common solvent system used for HPTLC analysis of gangliosides. researchgate.net
After development, the separated gangliosides are visualized. A highly selective and sensitive method for detecting gangliosides is spraying the plate with a resorcinol-HCl reagent, which is specific for the sialic acid moieties present in gangliosides like GD1b plos.org. When heated, the gangliosides appear as distinct colored bands, allowing for their identification and semi-quantitative analysis by comparing them to known standards run on the same plate plos.org. HPTLC is invaluable for determining the presence and relative abundance of GD1b in various biological samples, from nerve tissue to cell cultures researchgate.net.
Cellular and Molecular Biology Techniques
Flow Cytometry and Immunofluorescence for Cellular Effects
Immunofluorescence and flow cytometry are essential techniques for studying the cellular localization and effects of GD1b. Both methods rely on the high specificity of antibodies that can bind to the GD1b ganglioside.
Immunofluorescence allows for the visualization of GD1b distribution within tissues and cells. In this technique, tissue sections or cultured cells are incubated with a primary monoclonal antibody specific to GD1b. This is followed by a secondary antibody, which is conjugated to a fluorescent dye. When viewed under a confocal or fluorescence microscope, the fluorescent signal reveals the precise location of GD1b. Studies have used this method to map the distribution of GD1b in the rat cerebellum, showing its association with specific cellular layers and synaptic sites semanticscholar.org. For example, anti-GD1b antibodies have been shown to stain Bergman glia fibers and the neuropil in the granule and Purkinje cell layers semanticscholar.org. This technique provides critical insights into the cell-type-specific roles of GD1b.
Flow cytometry is used to quantify the number of cells expressing a particular molecule and the relative amount of that molecule on the cell surface. While direct application to GD1b is less commonly detailed, the principles used for other gangliosides like GM1 are applicable. Cells are incubated with a fluorescently labeled anti-GD1b antibody and then passed one by one through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted by each cell, providing quantitative data on the expression of GD1b across a large cell population. This method is particularly useful for analyzing changes in GD1b surface expression in response to various stimuli or in different cell states.
In Situ Hybridization Histochemistry for Gene Expression
While techniques like HPTLC and immunofluorescence detect the GD1b molecule itself, in situ hybridization (ISH) histochemistry is a powerful method for visualizing the expression of the genes that code for the enzymes responsible for its synthesis nih.gov. This technique provides spatial information about gene expression at the cellular level within the context of intact tissue nih.gov.
ISH works by using a labeled nucleic acid probe (RNA or DNA) that is complementary to the messenger RNA (mRNA) sequence of the target gene. This probe hybridizes to the specific mRNA in preserved tissue sections. The label on the probe (which can be radioactive or fluorescent) is then detected, revealing the location and abundance of the mRNA.
In the study of GD1b, ISH can be used to examine the expression of genes like B3GALT4 (which codes for GM1/GD1b synthase) and ST3GAL2 plos.orgresearchgate.net. For example, research on Parkinson's disease has employed ISH to demonstrate a significant decrease in the expression of B3GALT4 and ST3GAL2 mRNA in specific neurons of the substantia nigra plos.orgresearchgate.net. By visualizing the mRNA transcripts directly within the cells, ISH provides compelling evidence that alterations in ganglioside levels in certain diseases may stem from deficits in the gene expression of their biosynthetic enzymes plos.orgresearchgate.net.
| Research Finding | Technique Used | Target Gene | Tissue | Significance |
| Decreased gene expression in Parkinson's disease | In Situ Hybridization | B3GALT4, ST3GAL2 | Substantia Nigra | Links reduced GD1b levels to deficits in biosynthetic enzyme gene expression. plos.orgresearchgate.net |
| Gene expression in seminiferous epithelium | In Situ Hybridization | β1,4GalNAc-T (GM2/GD2 synthase) | Mouse Testis | Revealed cell-specific expression of a key enzyme in the ganglioside synthesis pathway. nih.gov |
This interactive table summarizes findings from studies using In Situ Hybridization to analyze gene expression related to ganglioside synthesis.
Computational and Biophysical Approaches
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This powerful approach provides detailed, atomistic-level insights into the conformational dynamics of GD1b and its interactions with other molecules, which are often inaccessible through experimental techniques alone brain-map.org.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the positions and velocities of the atoms will change over a very short time step. By iterating this process millions of times, a trajectory is generated that describes the molecule's behavior over nanoseconds to microseconds.
MD simulations have been specifically applied to study the conformational properties of the GD1b oligosaccharide structure in an aqueous environment researchgate.net. Such studies have revealed that GD1b adopts a single stable conformational model, which is stabilized by both direct and water-mediated hydrogen bonds researchgate.net. Furthermore, simulations have been used to investigate the interaction between GD1b and proteins, such as the Botulinum Neuro Toxin/B (BoNT/B) researchgate.net. These simulations can identify key binding modes and the specific amino acid and sugar residues involved in the interaction. For example, it was found that the internal NeuNAc1 (N-acetylneuraminic acid) of GD1b forms a significant number of hydrogen bonds with BoNT/B, highlighting a crucial site for potential therapeutic intervention researchgate.net.
| Simulation Parameter | Typical Value/Method | Purpose |
| Simulation Time | 10-50 ns | To observe conformational changes and binding events. researchgate.net |
| Force Field | OPLS_2005 | Describes the potential energy and forces between atoms. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to biological systems (e.g., 300 K, 1 bar). |
| Water Model | Simple Point Charge (SPC) | Explicitly describes the solvent environment. |
This interactive table outlines typical parameters used in Molecular Dynamics simulations for studying molecules like GD1b.
These computational approaches are crucial for understanding the structure-function relationship of GD1b, predicting its binding partners, and guiding the rational design of molecules that can modulate its biological activity.
Molecular Modeling for Ligand-Receptor Interactions
Molecular modeling has emerged as a powerful computational tool to investigate the intricate interactions between the ganglioside GD1b and its various binding partners, providing insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow for the detailed examination of binding affinities, conformational changes, and the specific molecular forces driving the recognition process.
One of the key applications of molecular modeling in GD1b research is the study of its interactions with proteins and receptors on the cell surface. These interactions are crucial for mediating the diverse biological functions of GD1b, from cell signaling to adhesion. By constructing three-dimensional models of GD1b and its potential ligands, researchers can predict binding sites and analyze the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. This level of detail helps to elucidate the structural basis for the specificity of GD1b recognition.
Furthermore, molecular dynamics simulations, a subset of molecular modeling, can be employed to study the dynamic behavior of GD1b-ligand complexes over time. These simulations provide a more realistic representation of the biological environment by accounting for the flexibility of the molecules and the presence of solvent. Through these simulations, it is possible to observe conformational changes that occur upon binding and to calculate binding free energies, which are critical for understanding the thermodynamics of the interaction. This information is invaluable for predicting how modifications to either GD1b or its binding partner might affect the stability and function of the complex.
The insights gained from molecular modeling studies have significant implications for understanding the role of GD1b in both physiological and pathological processes. For instance, in the context of cancer, where aberrant ganglioside expression is common, modeling can help to identify how GD1b contributes to tumor progression by interacting with growth factor receptors or adhesion molecules. nih.gov Similarly, in neurodegenerative diseases, these computational methods can shed light on how GD1b might be involved in processes like neuronal signaling and myelin stability. nih.gov By providing a detailed molecular-level understanding of GD1b's interactions, molecular modeling serves as a critical tool in the development of targeted therapeutic strategies.
Model Systems in GD1b Ganglioside Research
Genetically engineered animal models, particularly knockout mice, have been instrumental in elucidating the in vivo functions of GD1b ganglioside. These models allow researchers to study the consequences of the absence or alteration of specific genes involved in the ganglioside biosynthesis pathway.
One prominent example is the use of mice with a targeted disruption of the St8sia1 gene, which encodes for GD3 synthase. This enzyme is crucial for the synthesis of b-series gangliosides, including GD1b. nih.gov In these knockout mice, the absence of GD3 synthase leads to a complete lack of GD1b and other b-series gangliosides. nih.gov This creates a powerful model to investigate the physiological roles of these molecules. Studies using these mice have revealed the importance of b-series gangliosides in the central nervous system. For instance, in a mouse model of Alzheimer's disease, the deficiency of GD3 synthase and the subsequent lack of GD1b resulted in a significant reduction of amyloid-β plaques and associated neuropathology. nih.gov
Conversely, mouse models with disruptions in other glycosyltransferase genes have also provided valuable insights. For example, mice lacking the St3gal2 and St3gal3 genes, which are involved in the terminal sialylation of gangliosides, exhibit a profound reduction in GD1a and GT1b levels, with a corresponding increase in their precursor, GD1b. nih.gov This model is particularly useful for dissecting the specific functions of GD1a and GT1b in comparison to GD1b.
The table below summarizes key findings from studies using genetically engineered mouse models relevant to GD1b research.
| Gene Knockout | Resulting Ganglioside Profile | Key Phenotypic Observations | Reference |
| St8sia1 (GD3 Synthase) | Absence of b-series gangliosides (including GD1b) and accumulation of a-series gangliosides. | In an Alzheimer's disease model, showed a near-complete absence of Aβ plaques and related neuropathology. | nih.gov |
| B4galnt1 | Deficiency in complex gangliosides including GM1, GD1a, GD1b, and GT1b. | Used to study the pathogenesis of hereditary spastic paraplegia. | nih.gov |
| St3gal2/3 | Profoundly diminished GD1a and GT1b expression with a concomitant increase in GD1b. | Demonstrates the primary role of ST3Gal-II and ST3Gal-III in GD1a and GT1b biosynthesis. | nih.gov |
These genetically engineered animal models provide an invaluable platform for understanding the complex roles of GD1b in health and disease, offering a systemic view that cannot be fully replicated in vitro.
In vitro cell culture systems are fundamental tools for investigating the cellular and molecular functions of GD1b ganglioside in a controlled environment. These systems, which include primary neuronal cells and various cancer cell lines, allow for detailed mechanistic studies that are often not feasible in whole animal models.
Neuronal Cell Cultures
Primary cultures of neurons and glial cells have been essential for understanding the role of GD1b in the nervous system. Studies using cultured hippocampal neurons have shown that the levels of complex gangliosides, including GD1b, increase significantly during axonogenesis. mdpi.com This suggests a crucial role for GD1b in neuronal development and maturation. Furthermore, research on different types of brain cells in culture has demonstrated distinct patterns of ganglioside expression. For example, GM1 and GD1b have been found to be preferentially expressed on astrocytes in normal adult human brain tissue. researchgate.net The ability to manipulate these cell culture systems, for instance, by adding exogenous gangliosides or using antibodies to block their function, provides a powerful approach to dissect the specific roles of GD1b in processes such as neurite outgrowth, synaptogenesis, and cell signaling. mdpi.com
Cancer Cell Lines
A wide variety of cancer cell lines have been utilized to explore the involvement of GD1b in tumorigenesis and metastasis. The expression of GD1b can vary significantly among different cancer types and even between different cell lines derived from the same type of cancer. For example, a study of human neuroblastoma cell lines revealed low expression of complex 'b' pathway gangliosides like GD1b, which correlated with a more aggressive phenotype. nih.gov This suggests that the relative abundance of GD1b may serve as a biomarker for tumor aggressiveness.
Researchers can experimentally manipulate the expression of GD1b in cancer cell lines to study its impact on cellular behavior. For instance, transfection of glioma cells with the gene for GM1/GD1b synthase, which increases GD1b levels, was shown to reduce the phosphorylation of the PDGF receptor and inhibit signaling pathways involved in cell proliferation and invasion. nih.gov
The following table provides examples of cell lines used in GD1b research and key findings.
| Cell Line Type | Specific Cell Line(s) | Key Research Findings Related to GD1b | Reference |
| Neuroblastoma | COG-N-683 | Showed an inverse relationship between GD1 and GD2 ganglioside profiles. | mdpi.com |
| Pancreatic Cancer | PSN1 | Utilized for profiling ganglioside expression. | mdpi.com |
| Breast Cancer | MDA-MB-231BR | Employed in the optimization of ganglioside analysis methods. | mdpi.com |
| Brain Tumor | CRL-1620 | Ceramide was highly abundant in this cell line. | mdpi.com |
| Human Glioma Cells | U-251MG | Transfection with GD3 synthase, a precursor for GD1b, led to increased invasion and motility. | nih.gov |
These in vitro models, by allowing for precise experimental control and high-throughput analysis, are indispensable for elucidating the multifaceted roles of GD1b at the cellular level.
Future Directions in Gd1b Ganglioside Research
Elucidating Fine Heterogeneity in GD1b Ganglioside Structure and Function
Gangliosides, including GD1b, exhibit a remarkable degree of structural diversity that extends beyond their basic oligosaccharide and ceramide composition. nih.gov This heterogeneity is a critical determinant of their specific biological functions. Future research will focus on meticulously characterizing these subtle structural variations and correlating them with distinct functional outcomes.
One significant area of investigation is the variation within the ceramide moiety of GD1b. The length of the fatty acid chain and the type of sphingoid base can vary, leading to a diverse population of GD1b subspecies. nih.govnih.gov These variations are thought to influence how GD1b is anchored in the cell membrane and its interactions with other membrane components. Additionally, modifications to the glycan chain, such as O-acetylation, can occur, further diversifying the GD1b landscape. nih.gov An alkali-sensitive spot, identified as O-acetylated GD1b, has been observed in certain analyses. nih.gov
Distinguishing between isomers like GD1a and GD1b, which differ only in the position of a sialic acid residue, remains a significant analytical challenge that underscores the need for advanced separation techniques. mdpi.com Understanding the functional consequences of this fine heterogeneity is paramount. For instance, different GD1b variants may exhibit differential binding affinities for viruses, toxins, and endogenous proteins, thereby modulating cellular signaling and recognition events.
Integration of Multi-Omics Data for Comprehensive GD1b Ganglioside Pathway Analysis
To obtain a holistic view of GD1b's function, it is essential to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics (specifically, glycolipidomics). frontiersin.orgnih.govfrontiersin.org This multi-omics approach allows for a comprehensive analysis of the pathways involved in GD1b biosynthesis, degradation, and its downstream effects on cellular processes. frontiersin.orgnih.gov
By correlating changes in the expression of genes encoding glycosyltransferases and sialyltransferases with alterations in the GD1b profile, researchers can gain insights into the regulatory networks governing its metabolism. nih.govmdpi.com For instance, the activity of enzymes like GD1b/GM1a synthase can be influenced by cellular signaling pathways. mdpi.com
Furthermore, integrating multi-omics data can help to identify novel protein-ganglioside interactions and their functional consequences. nih.gov For example, changes in the proteome that coincide with altered GD1b expression could reveal new binding partners or downstream signaling effectors. The ultimate goal is to construct comprehensive pathway models that describe the intricate interplay between GD1b and other cellular components, providing a systems-level understanding of its biological roles. frontiersin.orgfrontlinegenomics.com
Development of Novel Research Tools and Methodologies for GD1b Ganglioside
Advancements in analytical techniques are crucial for pushing the boundaries of GD1b research. The development of more sensitive and specific tools will enable a more detailed characterization of GD1b's structure, localization, and interactions.
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for ganglioside analysis, offering high specificity and sensitivity. nih.govmdpi.com Future developments in this area will likely focus on improving the separation of closely related isomers and enhancing the detection of low-abundance GD1b species. mdpi.com
The creation of novel probes and biosensors will facilitate the real-time imaging of GD1b in living cells, providing insights into its dynamic behavior and localization within different cellular compartments and membrane microdomains. Ganglioside-focused glycan arrays are emerging as powerful tools for studying interactions and identifying specific antibodies, such as the anti-GD1b auto-antibody. nih.gov
Q & A
What is the structural composition and biosynthetic pathway of GD1b ganglioside?
Classification: Basic
GD1b ganglioside is a disialoganglioside containing two N-acetylneuraminic acid (Neu5Ac) residues linked to a ceramide backbone. Its structure is defined as Galβ1-3GalNAcβ1-4[Neu5Acα2-8Neu5Acα2-3]Galβ1-4Glcβ1-1Cer . Biosynthesis occurs in the Golgi apparatus, where GD3 (a b-series precursor) is sequentially modified. GD1b is synthesized via the addition of galactose and N-acetylgalactosamine to GD3, regulated by specific glycosyltransferases .
Methodological Insight: Structural confirmation requires techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). Biosynthetic studies often employ radiolabeled precursors or gene knockout models to trace enzyme activity .
How does GD1b exert neuroprotective effects in Huntington’s disease models?
Classification: Advanced
GD1b reduces cell death in Huntington’s disease (HD) models, comparable to GM1, at concentrations of 100 µM. This effect is attributed to its role in stabilizing plasma membranes and modulating signaling pathways. Notably, GD1b’s protective action is independent of its precise sugar composition, as shown by the inefficacy of GT1b in the same models .
Experimental Design: Use HD cell lines (e.g., striatal 111/111 cells) and measure apoptosis via Annexin V/PI staining. Compare GD1b with other gangliosides (e.g., GM1, GT1b) at 50–100 µM concentrations. Include controls for ceramide-mediated effects .
What methods are used to detect anti-GD1b antibodies in Guillain-Barré syndrome (GBS)?
Classification: Basic
Anti-GD1b IgG antibodies are detected via enzyme-linked immunosorbent assay (ELISA) or immunofluorescence, with titers ≥1:100 indicating clinical significance. In GBS, antibodies targeting GD1b/GD1a complexes correlate with severe cases requiring mechanical ventilation .
Protocol: Use purified GD1b antigens in solid-phase assays. Validate results with serum from confirmed GBS patients and include anti-GQ1b (Fisher syndrome) as a differential control .
How do GD1b-containing ganglioside complexes influence autoimmune neuropathy?
Classification: Advanced**
Antibodies against GD1a/GD1b complexes are linked to sensory ataxia and cerebellar dysfunction in GBS. These complexes enhance antigenicity, triggering complement-mediated nerve damage. Clinical studies suggest that GD1b-specific IgG antibodies may cross-react with neuronal surface proteins, exacerbating neuropathy .
Approach: Screen patient sera using ganglioside complex (GSC)-specific ELISAs. Correlate antibody presence with electrophysiological data (e.g., reduced sensory nerve action potentials) .
What experimental conditions promote GD1b lactonization, and how does this affect function?
Classification: Advanced**
GD1b-lactone forms under acidic microenvironments (pH <7) or via enzymatic activity in cerebellar granule cells. Lactonization reduces GD1b’s ability to activate phosphorylation pathways, altering membrane dynamics .
Methodology: Induce lactonization by incubating GD1b in 1–3 mM HCl. Monitor structural changes via thin-layer chromatography (TLC) or MS. Compare neuroprotective efficacy of GD1b vs. GD1b-lactone in cell models .
What are the best practices for isolating and purifying GD1b from biological tissues?
Classification: Basic**
GD1b is extracted using chloroform/methanol (2:1 v/v) via the Folch method. Purification involves column chromatography (e.g., silica gel) or HPLC. Confirm purity (>98%) via TLC and structural integrity via MS .
How should researchers design in vitro studies to evaluate GD1b’s therapeutic potential?
Classification: Advanced**
- Cell Models: Use neuronal lines (e.g., cerebellar granule cells) or HD patient-derived iPSCs.
- Dosage: Test 50–200 µM GD1b, with GM1 as a positive control.
- Endpoints: Measure caspase-3 activity, mitochondrial membrane potential, and lipid raft integrity.
- Replication: Include triplicate samples and blinded assessments to mitigate bias .
How are gangliosides classified into a- and b-series, and where does GD1b fit?
Classification: Basic**
Gangliosides are categorized by sialylation patterns:
- a-series (GM1, GD1a): Derived from GM3.
- b-series (GD3, GD1b, GT1b): Derived from GD3.
GD1b is a b-series ganglioside predominant in adult CNS, synthesized via GD3 galactosylation .
How can conflicting data on GD1b’s efficacy in different cell models be resolved?
Classification: Advanced**
Discrepancies (e.g., efficacy in 111/111 cells but not 7/7 cells) may arise from baseline ceramide levels or cell-type-specific ganglioside metabolism. Address this by:
- Quantifying endogenous ganglioside profiles via MS.
- Testing GD1b in combination with ceramide inhibitors .
What is the functional significance of GD1b in sensory neuron communication?
Classification: Basic**
GD1b regulates axon-myelin interactions and facilitates neurotransmitter release. Its deficiency correlates with sensory ataxia, as seen in anti-GD1b antibody-positive GBS patients. Functional studies use GD1b-knockout mice or siRNA-mediated silencing in dorsal root ganglia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
